Propargyl-PEG7-acid
Overview
Description
Propargyl-PEG7-acid is a heterobifunctional polyethylene glycol derivative containing a propargyl group and a terminal carboxylic acidThe terminal carboxylic acid can be reacted with primary amine groups in the presence of activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide or dicyclohexylcarbodiimide to form a stable amide bond .
Mechanism of Action
Target of Action
Propargyl-PEG7-acid is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) . The primary targets of this compound are therefore the molecules that it is designed to link together. In the case of PROTACs, these targets are typically an E3 ubiquitin ligase and a protein of interest . For ADCs, the targets are an antibody and a cytotoxic drug .
Mode of Action
The compound interacts with its targets through a process known as copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as "click chemistry" . This reaction involves the alkyne group in the this compound molecule and an azide group in the target molecule . The result is a stable triazole linkage that connects the two molecules .
Biochemical Pathways
The biochemical pathways affected by this compound are largely dependent on the specific molecules it is used to link together. In the case of PROTACs, the compound can influence the ubiquitin-proteasome system, leading to the degradation of specific target proteins . For ADCs, the compound can affect the delivery of cytotoxic drugs to cancer cells .
Pharmacokinetics
As a peg-based compound, it is expected to have good solubility and stability . These properties can enhance the bioavailability of the molecules it is used to link together .
Result of Action
The molecular and cellular effects of this compound’s action are again dependent on the specific molecules it is used to link. In the context of PROTACs, the result can be the selective degradation of a target protein . For ADCs, the result can be the targeted delivery of a cytotoxic drug to cancer cells, leading to their death .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the CuAAC reaction can be affected by the presence of copper ions and the pH of the environment . Additionally, the stability of the compound can be influenced by temperature and storage conditions .
Biochemical Analysis
Biochemical Properties
The propargyl group in Propargyl-PEG7-acid can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . This interaction with biomolecules makes this compound a versatile compound in biochemical reactions.
Cellular Effects
The hydrophilic PEG spacer in this compound increases its solubility in aqueous media , which can influence cell function by facilitating the transport of this compound across cell membranes
Molecular Mechanism
The molecular mechanism of this compound involves the formation of a stable amide bond with primary amine groups in the presence of activators . This reaction can lead to changes in the structure and function of biomolecules, potentially influencing enzyme activity and gene expression.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are likely facilitated by its hydrophilic PEG spacer, which increases its solubility in aqueous media
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Propargyl-PEG7-acid typically involves the modification of commercially available polyethylene glycol with a terminal hydroxyl group and a carboxyl groupThis can be achieved through the following steps :
- Dissolve 1.0 g of polyethylene glycol with a molecular weight of 3500 Da and 16.8 mg of potassium hydroxide in 20 mL of dimethylformamide.
- Stir the mixture at 100°C for 1 hour.
- Modify the carboxyl group of the bifunctional polyethylene glycol into a propargyl group.
- Introduce a carboxyl group at the other end by modifying the hydroxyl group with succinic anhydride, cysteamide, or tert-butyl carbazate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The process involves precise control of reaction conditions and the use of high-quality reagents to achieve consistent product quality .
Chemical Reactions Analysis
Types of Reactions: Propargyl-PEG7-acid undergoes various chemical reactions, including:
Click Chemistry: The propargyl group reacts with azide-bearing compounds via copper-catalyzed azide-alkyne cycloaddition to form triazole linkages.
Amide Bond Formation: The terminal carboxylic acid reacts with primary amine groups in the presence of activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide or dicyclohexylcarbodiimide to form stable amide bonds.
Common Reagents and Conditions:
Copper Catalysts: Used in click chemistry reactions to facilitate the formation of triazole linkages.
Carbodiimides: Used as activators in amide bond formation reactions.
Major Products:
Triazole Linkages: Formed through click chemistry reactions.
Amide Bonds: Formed through reactions with primary amine groups.
Scientific Research Applications
Propargyl-PEG7-acid has a wide range of applications in scientific research, including :
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the modification of biomolecules for various biological studies.
Medicine: Utilized in the development of drug delivery systems and antibody-drug conjugates.
Industry: Applied in the production of functional materials and coatings.
Comparison with Similar Compounds
Propargyl-PEG7-acid is unique due to its heterobifunctional nature, allowing it to participate in both click chemistry and amide bond formation. Similar compounds include :
Propargyl-PEG1-acid: A shorter polyethylene glycol derivative with similar functional groups.
Propargyl-PEG6-CH2CH2COOH: Another polyethylene glycol derivative with a slightly different structure.
These similar compounds share functional groups with this compound but differ in the length of the polyethylene glycol chain and specific structural features.
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O9/c1-2-4-21-6-8-23-10-12-25-14-16-27-17-15-26-13-11-24-9-7-22-5-3-18(19)20/h1H,3-17H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCXGERMSMMAGNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601231911 | |
Record name | 4,7,10,13,16,19,22-Heptaoxapentacos-24-ynoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601231911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2093154-00-6 | |
Record name | 4,7,10,13,16,19,22-Heptaoxapentacos-24-ynoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2093154-00-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,7,10,13,16,19,22-Heptaoxapentacos-24-ynoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601231911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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